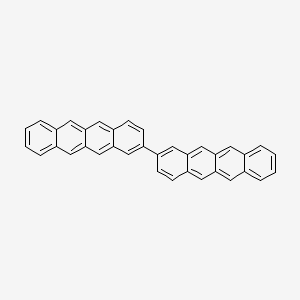
2,2'-Bitetracene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-Bitetracene is an organic compound that belongs to the family of polycyclic aromatic hydrocarbons It consists of two tetracene units directly linked through a carbon-carbon bond
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bitetracene typically involves the coupling of two tetracene units. One common method is the palladium-catalyzed cross-coupling reaction, where tetracene derivatives are reacted under specific conditions to form the desired dimer. The reaction conditions often include the use of palladium catalysts, ligands, and appropriate solvents to facilitate the coupling process.
Industrial Production Methods
While detailed industrial production methods for 2,2’-Bitetracene are not extensively documented, the synthesis generally follows similar principles as laboratory-scale methods. Scaling up the reaction would involve optimizing the reaction conditions to ensure high yield and purity of the product, as well as implementing efficient purification techniques.
化学反应分析
Types of Reactions
2,2’-Bitetracene undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert 2,2’-Bitetracene into its reduced forms, potentially altering its electronic properties.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the tetracene units.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学研究应用
2,2’-Bitetracene has several scientific research applications, including:
Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its excellent electronic properties.
Optoelectronics: The compound’s ability to undergo singlet fission makes it a promising candidate for enhancing the efficiency of optoelectronic devices.
Material Science: Its unique structure and properties make it a subject of interest in the study of new materials for electronic applications.
作用机制
The mechanism by which 2,2’-Bitetracene exerts its effects is primarily related to its electronic properties. The compound can undergo singlet fission, a process where a singlet exciton splits into two triplet excitons. This mechanism is beneficial for applications in optoelectronics, as it can potentially increase the efficiency of devices like OLEDs and solar cells.
相似化合物的比较
Similar Compounds
Tetracene: A parent compound of 2,2’-Bitetracene, known for its use in organic electronics.
Pentacene: Another polycyclic aromatic hydrocarbon with similar electronic properties but a different structure.
Rubrene: A tetracene derivative used in organic electronics and known for its high charge-carrier mobility.
Uniqueness
2,2’-Bitetracene is unique due to its ability to undergo efficient singlet fission, which is not as prominent in its parent compound tetracene. This property makes it particularly valuable for applications in optoelectronics, where enhancing device efficiency is crucial.
属性
CAS 编号 |
917574-05-1 |
|---|---|
分子式 |
C36H22 |
分子量 |
454.6 g/mol |
IUPAC 名称 |
2-tetracen-2-yltetracene |
InChI |
InChI=1S/C36H22/c1-3-7-25-15-35-21-31-17-27(9-11-29(31)19-33(35)13-23(25)5-1)28-10-12-30-20-34-14-24-6-2-4-8-26(24)16-36(34)22-32(30)18-28/h1-22H |
InChI 键 |
XUXDOWHYARJFFA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C=C3C=C4C=C(C=CC4=CC3=CC2=C1)C5=CC6=CC7=CC8=CC=CC=C8C=C7C=C6C=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


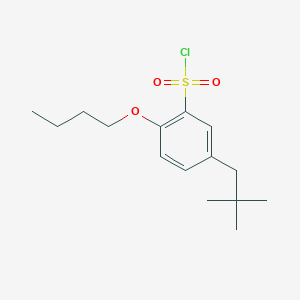
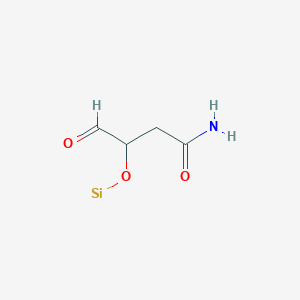
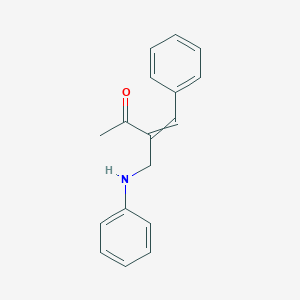
![N-[1-(2-Iodophenyl)ethyl]-N-(propan-2-yl)acetamide](/img/structure/B14203768.png)
![3,5-Dichloro-n-[(4-fluoro-1-pentylpiperidin-4-yl)methyl]benzamide](/img/structure/B14203775.png)
![2,4-Di-tert-butyl-6-{[(2-methylcyclohexyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14203783.png)

![[1,1'-Biphenyl]-4-carboxylic acid, 3',5'-dimethyl-3-(phenylamino)-](/img/structure/B14203788.png)
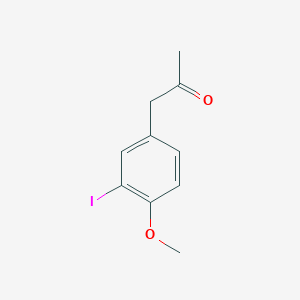
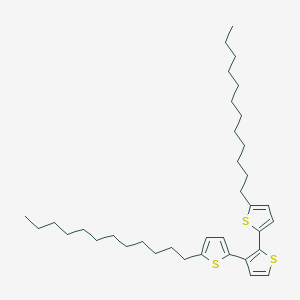
![[(2R,3S,4R,5R)-5-(2,4-dioxo-3-phenacylpyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B14203802.png)
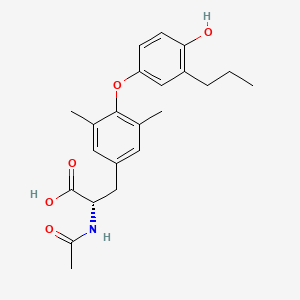
![3-[4-(Aminomethyl)phenoxy]benzoic acid](/img/structure/B14203812.png)
![1-Propanamine, 2,3-dibromo-N-[(3-methoxyphenyl)methylene]-](/img/structure/B14203835.png)
